molecular formula C8H9NO2 B3214246 5-Amino-2-methoxybenzaldehyde CAS No. 1137622-03-7

5-Amino-2-methoxybenzaldehyde

Cat. No. B3214246
CAS RN: 1137622-03-7
M. Wt: 151.16 g/mol
InChI Key: WAMMZSZYLBQHBC-UHFFFAOYSA-N
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Description

5-Amino-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H9NO2 . It is a derivative of benzaldehyde, which is a common component in a variety of important chemical reactions .


Synthesis Analysis

The synthesis of 5-Amino-2-methoxybenzaldehyde or similar compounds often involves complex chemical reactions. For instance, one method involves the oxidation of anethole to anisaldehyde, which is then subjected to a Baeyer-Villiger oxidation reaction with performic or peracetic acid . Another method involves the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-methoxybenzaldehyde consists of a benzene ring substituted with an amino group (NH2), a methoxy group (OCH3), and a formyl group (CHO) . The molecule has a molecular weight of 151.16 . In 2-methoxybenzaldehyde molecules, no intramolecular hydrogen bonds have been observed .


Chemical Reactions Analysis

5-Amino-2-methoxybenzaldehyde can participate in various chemical reactions. For example, it can undergo a Knoevenagel condensation, a type of chemical reaction that involves a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction . This reaction often results in an α,β-unsaturated ketone .

Safety and Hazards

The safety data sheet for 5-Amino-2-methoxybenzaldehyde indicates that it may pose certain hazards. For instance, in case of fire, it is recommended to use dry chemical, carbon dioxide, or alcohol-resistant foam . Firefighters are advised to wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

5-amino-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMMZSZYLBQHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307523
Record name 5-Amino-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methoxybenzaldehyde

CAS RN

1137622-03-7
Record name 5-Amino-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137622-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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